3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17321653
InChI: InChI=1S/C8H15N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-7,12H,4H2,1-3H3
SMILES:
Molecular Formula: C8H15N3O
Molecular Weight: 169.22 g/mol

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

CAS No.:

Cat. No.: VC17321653

Molecular Formula: C8H15N3O

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol -

Specification

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
IUPAC Name 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Standard InChI InChI=1S/C8H15N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-7,12H,4H2,1-3H3
Standard InChI Key XTXIOQSXTHUASF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(CN1C=NC=N1)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, reflecting its branched alkoxy chain and triazole substituent. Its molecular formula is C₈H₁₅N₃O, with a molecular mass of 169.22 g/mol. The structure consists of a butan-2-ol backbone modified by two methyl groups at the C3 position and a 1,2,4-triazole ring at the C1 position .

Stereochemical Considerations

Unlike its ketone analog (3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one), the alcohol derivative introduces a stereocenter at the C2 position. While no enantiomeric data exists for this specific compound, related molecules like triadimenol exhibit distinct diastereomers with varying biological activities . For example, the threo isomer of triadimenol demonstrates fungicidal properties, underscoring the importance of stereochemistry in functional applications .

Synthesis and Industrial Production

Conventional Alkylation Routes

The synthesis of triazole-containing alcohols typically begins with alkylation of 1,2,4-triazole using halogenated precursors. For the ketone analog (CAS 58905-32-1), industrial methods involve refluxing 1-bromo-3,3-dimethylbutan-2-one with triazole in acetone or ethanol, catalyzed by bases like triethylamine . Yields for this step range from 50–70%, with purification via recrystallization .

Table 1: Comparison of Synthetic Methods for Triazole Derivatives

PrecursorSolventCatalystYield (%)Reference
1-Bromo-3,3-dimethylbutan-2-oneAcetoneTriethylamine50.86
Pinacoline chlorideMethanolSodium methoxide65

Reduction of Ketone Precursors

To obtain 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, the ketone analog (3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one) can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is critical for introducing the hydroxyl group while retaining the triazole moiety.

Green Chemistry Approaches

Recent patents emphasize reducing reliance on toxic solvents like methanol. For example, MD4505C1 describes a method using acetone and triethylamine, which minimizes environmental hazards and improves safety profiles .

Physicochemical Properties

Thermal Stability and Phase Transitions

While direct data on the alcohol is scarce, its ketone precursor exhibits a melting point of 62–64°C . Introducing a hydroxyl group likely increases intermolecular hydrogen bonding, raising the melting point. Analogous alcohols like triadimenol show enthalpies of fusion (ΔfusH) of 7.93 kcal/mol at 406.2 K, as measured by differential scanning calorimetry (DSC) .

Table 2: Thermal Properties of Related Compounds

CompoundΔfusH (kcal/mol)Melting Point (°C)MethodReference
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one-62–64DSC
Threo triadimenol7.93133–135DSC

Solubility and Partitioning

The hydroxyl group enhances hydrophilicity compared to the ketone analog. Predicted logP values (via computational tools) suggest moderate lipophilicity (logP ≈ 1.2–1.5), balancing membrane permeability and aqueous solubility for biological applications.

Biological and Industrial Applications

Agrochemical Intermediate

Triazole derivatives are pivotal in fungicide development. For instance, triadimenol, a structural analog, is widely used to combat powdery mildew and rust in cereals . The target alcohol may serve as a precursor for similar agrochemicals, leveraging the triazole ring’s ability to inhibit fungal cytochrome P450 enzymes .

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